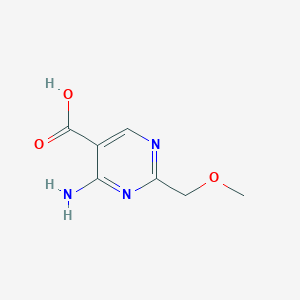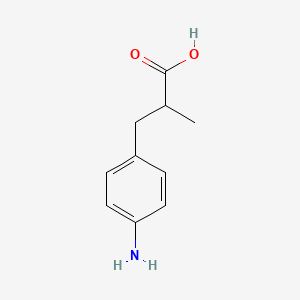![molecular formula C6H14ClNO B1378663 [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride CAS No. 1807888-09-0](/img/structure/B1378663.png)
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride
Overview
Description
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride is a chemical compound with the following properties:
- CAS Number : 1807888-09-0
- Molecular Formula : C<sub>6</sub>H<sub>14</sub>ClNO
- Molecular Weight : 151.63 g/mol
- MDL Number : MFCD22578546
- Purity/Specification : NLT 98%
Molecular Structure Analysis
The molecular structure of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride consists of a pyrrolidine ring with a methyl group and a hydroxymethyl group attached. The hydrochloride salt forms due to the presence of the chloride ion.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Acid-Base Reactions : Interaction with acids or bases to form salts.
- Redox Reactions : Involvement in oxidation-reduction processes.
- Substitution Reactions : Substitution of functional groups.
- Esterification : Formation of esters with carboxylic acids.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified in the available data.
- Melting Point : Not specified in the available data.
- Density : Not specified in the available data.
Scientific Research Applications
Synthesis and Chemical Properties
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride and its derivatives have been synthesized through various chemical processes. For instance, the synthesis of related compounds like (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved via the double reduction of cyclic sulfonamide precursors, showcasing the intricate chemical pathways involved in synthesizing such compounds (Evans, 2007).
The compound has been used as a solvent in various chemical reactions, demonstrating its versatility in the field of chemistry. For example, methanol, one of the components, is a widely used basic raw material and solvent for many inorganic salts due to its polarity (Offermanns et al., 2014).
The compound's derivatives have been studied for their structural and magnetic properties, indicating the potential for varied applications in materials science. Research on hydrochloride crystals based on related compounds revealed insights into their magnetic properties and crystal-stacking structures (Yong et al., 2013).
Applications in Organic Synthesis
In organic synthesis, methanol, a component of the compound in focus, is utilized as a C1 source for forming various bonds, showcasing its importance in drug discovery and organic synthesis. It's used in the synthesis of C-, N-, and O-methylated products, which are prevalent in numerous natural products and chemicals (Natte et al., 2017).
The compound and its derivatives find applications in catalysis as well. For example, reactions of CO with hydrogen in the presence of related complexes like [Ru3(CO)12] and N-methylpyrrolidone produce methanol, highlighting the compound's role in catalytic processes and the synthesis of value-added chemicals (Lofthouse et al., 2006).
The compound is used in the synthesis of complex molecular structures like amino acid methyl ester hydrochlorides, indicating its role in the preparation of compounds with potential biological activity (Li & Sha, 2008).
Safety And Hazards
Safety information regarding this compound is scarce. Researchers handling it should adhere to standard laboratory safety protocols, including proper protective equipment and ventilation.
Future Directions
Future investigations should focus on:
- Biological Activity : Assessing its potential pharmacological effects.
- Synthetic Optimization : Developing efficient synthetic routes.
- Structural Elucidation : Determining its crystal structure.
- Toxicology Studies : Evaluating safety profiles.
properties
IUPAC Name |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDPWNDWJOGDY-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)
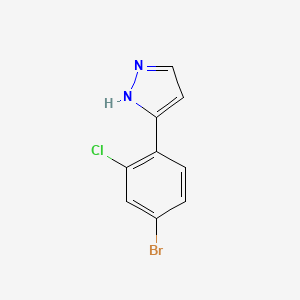
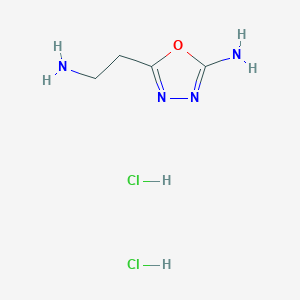
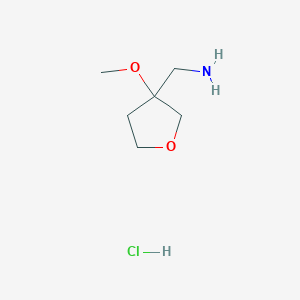
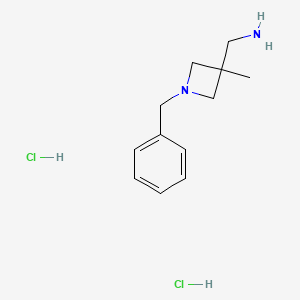
![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)
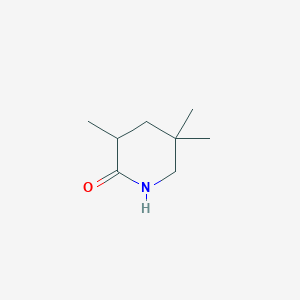
![N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1378593.png)
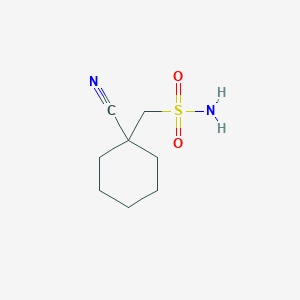
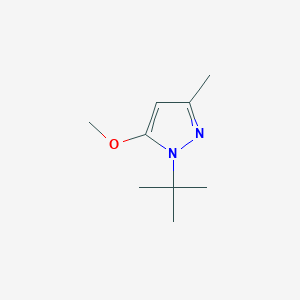
![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1378596.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)
